(E,Z,Z)-Trideca-2,4,7-trienal
CAS No.: 13552-96-0
Cat. No.: VC20946458
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13552-96-0 |
|---|---|
| Molecular Formula | C13H20O |
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | (2E,4E,7Z)-trideca-2,4,7-trienal |
| Standard InChI | InChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-13H,2-5,8H2,1H3/b7-6-,10-9+,12-11+ |
| Standard InChI Key | BIXIZZVISIZZDM-DFHZKIAOSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C/C=C/C=O |
| SMILES | CCCCCC=CCC=CC=CC=O |
| Canonical SMILES | CCCCCC=CCC=CC=CC=O |
| Boiling Point | 138.00 °C. @ 0.30 mm Hg |
Introduction
Chemical Structure and Identification
(E,Z,Z)-Trideca-2,4,7-trienal is a fatty aldehyde with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol . The compound's name reveals its structural characteristics: "trideca" indicates a 13-carbon chain, while "trienal" denotes the presence of three double bonds plus an aldehyde functional group. The stereochemical descriptors (E,Z,Z) specify the configuration of the double bonds at positions 2, 4, and 7 of the carbon chain .
The compound is also known by several synonyms, including (2E,4E,7Z)-trideca-2,4,7-trienal and (E,E,Z)-2,4,7-tridecatrienal, reflecting slight variations in naming conventions . Its Chemical Abstracts Service (CAS) registry number is documented as 13552-97-1, though some databases list it as 13552-96-0 .
The structural characteristics of (E,Z,Z)-Trideca-2,4,7-trienal can be represented in multiple formats:
Structural Representation
(E,Z,Z)-Trideca-2,4,7-trienal features a linear carbon chain with an aldehyde group at one end and three precisely positioned double bonds. The molecular structure includes:
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A 13-carbon backbone
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An aldehyde group (CHO) at position 1
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Double bonds at positions 2-3, 4-5, and 7-8
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Specific stereochemistry with E configuration at position 2, Z configuration at position 4, and Z configuration at position 7
This molecular architecture gives the compound its distinctive chemical and sensory properties, particularly its blood-like odor profile that makes it noteworthy in olfactory research .
Physical and Chemical Properties
(E,Z,Z)-Trideca-2,4,7-trienal possesses several key physicochemical properties that influence its behavior in different environments. Understanding these properties provides insight into its stability, reactivity, and potential applications in scientific research.
Basic Properties
The compound exists as an organic molecule with a molecular weight of 192.30 g/mol, calculated based on its atomic composition . As a fatty aldehyde, it belongs to a class of long-chain aldehydes with at least 12 carbon atoms in the main chain . The presence of the aldehyde functional group and three double bonds gives this molecule distinct chemical reactivity patterns.
Calculated Physicochemical Parameters
Based on computational chemistry models, (E,Z,Z)-Trideca-2,4,7-trienal exhibits the following calculated properties:
Natural Occurrence and Discovery
(E,Z,Z)-Trideca-2,4,7-trienal was identified as an odor-active compound in Scots pine wood (Pinus sylvestris L.), one of the most common trees in forests and a frequently used raw material in wood products . Its discovery represents a significant advancement in understanding the complex olfactory profile of wood materials.
Discovery Context
The identification of (E,Z,Z)-Trideca-2,4,7-trienal as an odor-active component in wood occurred during comprehensive research into the odorant composition of Scots pine wood samples grown in Germany . This research employed sophisticated analytical techniques, including gas chromatography-olfactometry (GC-O) and aroma extract dilution analysis (AEDA), to detect and characterize the various compounds contributing to the distinctive smell of pine wood .
Researchers successfully detected 44 odor-active compounds in total, with (E,Z,Z)-Trideca-2,4,7-trienal being one of 11 substances reported for the first time as odor-active compounds in wood . This discovery significantly expanded our understanding of the complex chemical composition responsible for wood odor.
Sensory Properties and Olfactory Significance
Odor Profile
Biochemical Origin and Pathways
Understanding the biochemical origin of (E,Z,Z)-Trideca-2,4,7-trienal provides insight into its natural occurrence and potential biological significance.
Biosynthetic Pathway
Based on the available research, (E,Z,Z)-Trideca-2,4,7-trienal appears to be a product of fatty acid degradation in wood tissues . The majority of odor-active compounds identified in the Scots pine wood samples, including (E,Z,Z)-Trideca-2,4,7-trienal, were classified as fatty acid degradation products .
This classification suggests that the compound is formed through oxidative breakdown of longer-chain fatty acids present in the wood tissue. The specific pathway likely involves enzymatic or autoxidative processes that introduce the characteristic double bonds and aldehyde functionality into the molecular structure.
Relationship to Other Wood Compounds
The research indicates that pine wood contains several classes of odor-active compounds, including:
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Fatty acid degradation products (the largest group, including (E,Z,Z)-Trideca-2,4,7-trienal)
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Terpenoic substances
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Compounds resulting from the degradation of lignin
This positions (E,Z,Z)-Trideca-2,4,7-trienal within a complex network of related compounds that collectively contribute to the distinctive aroma profile of Scots pine wood.
Analytical Methodologies for Identification and Quantification
The detection and characterization of (E,Z,Z)-Trideca-2,4,7-trienal in natural samples requires sophisticated analytical techniques due to its potentially low concentration and the complex matrices in which it occurs.
Isolation and Detection Methods
The original identification of (E,Z,Z)-Trideca-2,4,7-trienal in Scots pine wood employed a combination of complementary analytical approaches:
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Gas chromatography-olfactometry (GC-O): This technique allowed researchers to separate and detect the odor-active compounds in wood extracts while simultaneously assessing their olfactory properties .
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Aroma extract dilution analysis (AEDA): This method enabled the determination of the relative odor potency of each compound through sequential dilution and analysis .
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Gas chromatography-mass spectrometry/olfactometry (GC-MS/O): This combined approach facilitated the structural identification of the detected odorants while preserving information about their sensory properties .
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Two-dimensional gas chromatography-mass spectrometry/olfactometry (2D-GC-MS/O): This advanced technique provided enhanced separation and identification capabilities for complex mixtures of odor-active compounds . These complementary methodologies allowed researchers to confidently identify (E,Z,Z)-Trideca-2,4,7-trienal among the numerous compounds present in wood extracts.
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